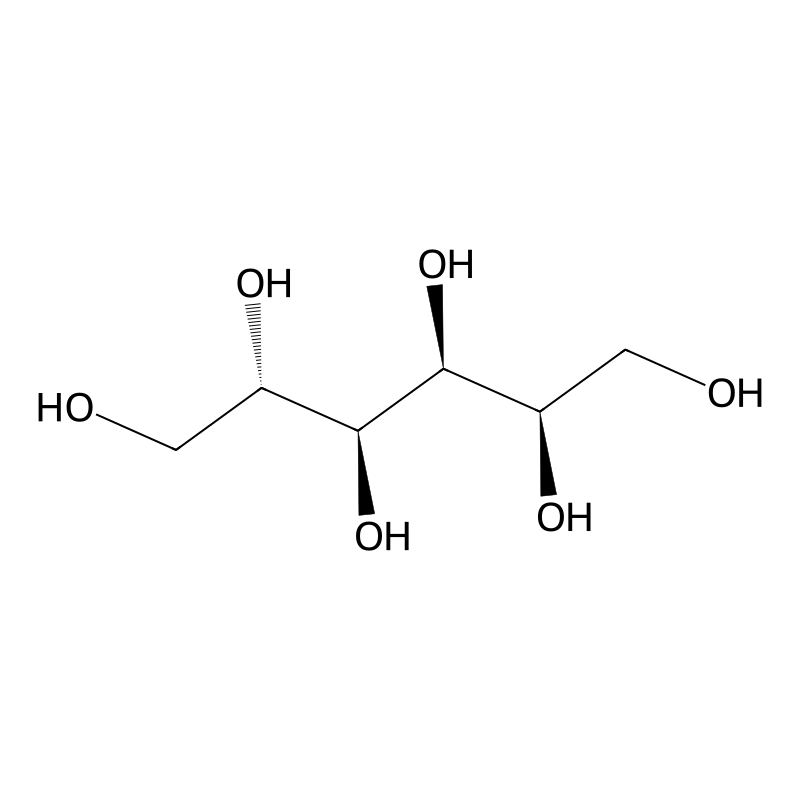

L-Sorbitol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

L-Sorbitol is the rare L-enantiomer of the common sugar alcohol, D-Sorbitol (D-glucitol). As a hexahydric alcohol, it shares baseline physical properties with other polyols, such as high water solubility, humectant capabilities, and a non-reducing nature, making it a stable excipient and bulk chemical. However, its primary procurement driver is not these general characteristics but its specific stereochemistry. Unlike the abundant and inexpensive D-Sorbitol, L-Sorbitol's value lies in applications where chirality dictates biological interaction, metabolic fate, or its utility as a precursor in stereospecific chemical synthesis.

Research Fit

References

- [1] Walia, V., et al. "Enzymatic Preparation of L-Glucose, L-Galactose and L-Xylose Using Galactose oxidase Immobilised on Crab-shell Particles." Defence Science Journal 49.4 (1999): 331-336.

- [3] Vyas, D. M., Ison, E. R., & Hronowski, L. J. J. (1984). L-Glucose. A convenient synthesis from D-glucose. Canadian Journal of Chemistry, 62(4), 671–674.

Direct substitution of L-Sorbitol with its common isomer, D-Sorbitol, or other polyols like mannitol, will lead to process failure in stereospecific applications. Biological systems, particularly enzymes and metabolic pathways, are highly chiral and differentiate between the two enantiomers. For example, many microorganisms that readily metabolize D-Sorbitol cannot utilize the L-enantiomer, a critical distinction for selective fermentation or use as a non-metabolizable control. In asymmetric synthesis, L-Sorbitol serves as a specific chiral building block; using D-Sorbitol would yield the opposite, and incorrect, enantiomer of the target molecule. Therefore, procurement of L-Sorbitol is required for any application where precise stereochemical control is essential for the desired outcome.

Substitution Risk

References

- [1] Yebra, M. J., Veyrat, A., Santos, M. A., & Pérez-Martínez, G. (2002). Cross-talk between the L-sorbose and D-sorbitol (D-glucitol) metabolic pathways in Lactobacillus casei. Journal of bacteriology, 184(16), 4505–4512.

- [2] Vyas, D. M., Ison, E. R., & Hronowski, L. J. J. (1984). L-Glucose. A convenient synthesis from D-glucose. Canadian Journal of Chemistry, 62(4), 671–674.

- [3] Sorbitol. Wikipedia.

- [4] Gaudu, P., & Lolkema, J. S. (2000). Temperature-dependent fermentation of D-sorbitol in Escherichia coli O157:H7. Applied and environmental microbiology, 66(10), 4566–4569.

- [5] Yebra, M. J., et al. "Cross-talk between the L-sorbose and D-sorbitol (D-glucitol) metabolic pathways in Lactobacillus casei." Journal of Bacteriology 184.16 (2002): 4505-4512.

Stereospecific Bioconversion to L-Sorbose

In the industrial production of Vitamin C (L-ascorbic acid), a key step is the biotransformation of a sorbitol isomer to a sorbose isomer. Critically, this process is stereospecific. Bacteria such as *Gluconobacter oxydans* utilize membrane-bound D-sorbitol dehydrogenases to oxidize D-Sorbitol specifically to L-Sorbose, often with near-quantitative yields. Conversely, L-Sorbitol would not be a substrate for this specific transformation, while other enzymatic pathways can convert L-Sorbitol to other products not useful in this context. Using D-Sorbitol is the established pathway for large-scale L-Sorbose production. The selection between L- and D-Sorbitol is therefore entirely dependent on the target product and the specific enzymatic process employed.

| Evidence Dimension | Bioconversion Product |

| Target Compound Data | Not a substrate for the primary industrial D-sorbitol dehydrogenase used for L-Sorbose production. |

| Comparator Or Baseline | D-Sorbitol: Oxidized by *Gluconobacter oxydans* to L-Sorbose with yields approaching 100%. |

| Quantified Difference | Qualitative difference in substrate suitability for a major industrial bioprocess. |

| Conditions | Fermentation/bioconversion using *Gluconobacter oxydans* for L-Sorbose production. |

This dictates the choice of precursor for one of the most significant industrial fermentation processes globally; selecting the wrong enantiomer results in complete process failure.

Metabolic Inertness in E. coli

The ability to metabolize sorbitol is a key differential test in microbiology. While approximately 93% of *Escherichia coli* strains can ferment D-Sorbitol, the pathogenic O157:H7 serotype typically cannot, a trait used for its identification. The metabolic pathways, involving a specific phosphotransferase system and sorbitol-6-phosphate dehydrogenase, are specific to the D-enantiomer. L-Sorbitol is not a substrate for this pathway and is therefore metabolically inert to these organisms. This makes L-Sorbitol a suitable non-metabolizable control in metabolic studies or a carbon source for highly selective culture media where the metabolism of D-Sorbitol must be excluded.

| Evidence Dimension | Fermentability by common *E. coli* strains |

| Target Compound Data | Not metabolized by the D-sorbitol-specific phosphotransferase system (PTS). |

| Comparator Or Baseline | D-Sorbitol: Readily fermented by most *E. coli* strains via the D-sorbitol (gut/srl) operon. |

| Quantified Difference | Qualitative difference (Metabolized vs. Not Metabolized) in a standard microbiological context. |

| Conditions | Bacterial culture (*E. coli*) in a defined medium with the compound as a potential carbon source. |

For designing selective microbiological media or as a negative control in metabolic research, the non-interchangeability of L- and D-Sorbitol is an absolute requirement.

Chiral Precursor for L-Sugar Synthesis

L-Sorbitol is a valuable starting material in the chiral pool for the asymmetric synthesis of rare L-sugars, such as L-glucose and L-gulose. These syntheses rely on the defined stereochemistry of the precursor to establish the stereocenters of the final product. For example, a published synthesis of L-glucose proceeds via the conversion of a D-glucose derivative to an intermediate which is then reduced to afford L-gluconic acid and subsequently L-glucose, a pathway that leverages the specific chirality originating from L-Sorbitol's family of isomers. Using the common D-Sorbitol as a precursor in these reaction schemes would result in the synthesis of the common D-sugars, defeating the purpose of the synthesis.

| Evidence Dimension | Synthetic Product Chirality |

| Target Compound Data | Serves as a chiral precursor for the synthesis of rare L-sugars (e.g., L-glucose). |

| Comparator Or Baseline | D-Sorbitol: Serves as a precursor for common D-sugars (e.g., D-glucose, D-fructose). |

| Quantified Difference | Produces the opposite, desired enantiomer in a multi-step chemical synthesis. |

| Conditions | Multi-step organic synthesis pathways designed for producing enantiomerically pure carbohydrates. |

For chemists performing asymmetric synthesis of rare L-sugars, L-Sorbitol is a necessary, non-substitutable chiral building block to achieve the correct final product.

L-Glucose and Rare L-Sugar Synthesis

L-Sorbitol is the appropriate choice as a starting material in multi-step organic syntheses aimed at producing non-natural L-sugars. Its defined stereochemistry is essential for building the chiral architecture of target molecules like L-glucose, which has potential as a non-caloric sweetener. Using D-Sorbitol would yield the natural, metabolizable D-glucose.

Negative Control for Microbial & Metabolic Assays

In studies involving organisms that metabolize D-Sorbitol, such as most *E. coli* strains, L-Sorbitol serves as an ideal negative control or a non-metabolizable bulk excipient. Its stereochemistry prevents it from entering the D-sorbitol metabolic pathway, ensuring that observed effects are not due to its catabolism.

Selective Bacteriological Growth Media

To formulate a growth medium that differentiates or selects for microorganisms based on their ability to metabolize specific polyols, L-Sorbitol can be used as a carbon source that only a select few organisms might utilize, while excluding the vast majority that catabolize D-Sorbitol. This is the inverse of sorbitol-MacConkey agar, which uses D-sorbitol to differentiate *E. coli* O157:H7 from other strains.

Application Fit Matrix

References

- [1] Vyas, D. M., Ison, E. R., & Hronowski, L. J. J. (1984). L-Glucose. A convenient synthesis from D-glucose. Canadian Journal of Chemistry, 62(4), 671–674.

- [2] Gaudu, P., & Lolkema, J. S. (2000). Temperature-dependent fermentation of D-sorbitol in Escherichia coli O157:H7. Applied and environmental microbiology, 66(10), 4566–4569.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

2: Azadi S, Sadjady SK, Mortazavi SA, Naghdi N, Mahboubi A, Solaimanian R. Bioprocess and downstream optimization of recombinant human growth hormone in Pichia pastoris. Res Pharm Sci. 2018 Jun;13(3):222-238. doi: 10.4103/1735-5362.228953. PubMed PMID: 29853932; PubMed Central PMCID: PMC5921403.

3: Ambros S, Hofer F, Kulozik U. Protective effect of sugars on storage stability of microwave freeze-dried and freeze-dried Lactobacillus paracasei F19. J Appl Microbiol. 2018 May 31. doi: 10.1111/jam.13935. [Epub ahead of print] PubMed PMID: 29851297.

4: Hwang SH, Wang Z, Guillen Quispe YN, Lim SS, Yu JM. Evaluation of Aldose Reductase, Protein Glycation, and Antioxidant Inhibitory Activities of Bioactive Flavonoids in Matricaria recutita L. and Their Structure-Activity Relationship. J Diabetes Res. 2018 Apr 10;2018:3276162. doi: 10.1155/2018/3276162. eCollection 2018. PubMed PMID: 29850602; PubMed Central PMCID: PMC5914092.

5: Wang P, Bi S, Wei W, Qiu Z, Xia D, Shen X, Zhao Q. Downregulation of aldose reductase is responsible for developmental abnormalities of the silkworm purple quail-like mutant (q-l(p)). Gene. 2018 Jul 30;665:96-104. doi: 10.1016/j.gene.2018.05.010. Epub 2018 May 3. PubMed PMID: 29730425.

6: Ke X, Wang NN, Yu PH, Lu YH, Hu ZC, Zheng YG. Biosynthesis of miglitol intermediate 6-(N-hydroxyethyl)-amino-6-deoxy-α-l-sorbofuranose by an improved d-sorbitol dehydrogenase from Gluconobacter oxydans. 3 Biotech. 2018 May;8(5):231. doi: 10.1007/s13205-018-1251-x. Epub 2018 Apr 28. PubMed PMID: 29719773; PubMed Central PMCID: PMC5924656.

7: Kante RK, Vemula S, Mallu MR, Ronda SR. Efficient and Easily Scalable Protein Folding Strong Anion Exchange Chromatography (PF-SAX) for Renaturation and Simultaneous Purification of Recombinant Human Asparaginase (rhASP) from E.coli. Biotechnol Prog. 2018 Apr 30. doi: 10.1002/btpr.2649. [Epub ahead of print] PubMed PMID: 29708643.

8: Beer B, Pick A, Döring M, Lommes P, Sieber V. Substrate scope of a dehydrogenase from Sphingomonas species A1 and its potential application in the synthesis of rare sugars and sugar derivatives. Microb Biotechnol. 2018 Apr 26. doi: 10.1111/1751-7915.13272. [Epub ahead of print] PubMed PMID: 29697194.

9: Kumar N, Pandey R, Prabhu AA, Venkata Dasu V. Genetic and substrate-level modulation of Bacillus subtilis physiology for enhanced extracellular human interferon gamma production. Prep Biochem Biotechnol. 2018 May 28;48(5):391-401. doi: 10.1080/10826068.2018.1446157. PubMed PMID: 29688129.

10: Chin T, Okuda Y, Ikeuchi M. Sorbitol production and optimization of photosynthetic supply in the cyanobacterium Synechocystis PCC 6803. J Biotechnol. 2018 Jun 20;276-277:25-33. doi: 10.1016/j.jbiotec.2018.04.004. Epub 2018 Apr 21. PubMed PMID: 29684388.

11: Mukherjee K, Narindoshvili T, Raushel FM. Discovery of a Kojibiose Phosphorylase in Escherichia coli K-12. Biochemistry. 2018 May 15;57(19):2857-2867. doi: 10.1021/acs.biochem.8b00392. Epub 2018 Apr 30. PubMed PMID: 29684280; PubMed Central PMCID: PMC5953851.

12: Akter S, Shin MK. Pseudaeromonas paramecii sp. nov., isolated from the ciliate Paramecium caudatum and emendation of the genus Pseudaeromonas. Int J Syst Evol Microbiol. 2018 Apr 17. doi: 10.1099/ijsem.0.002746. [Epub ahead of print] PubMed PMID: 29664361.

13: Mazri MA, Meziani R, Belkoura I, Mokhless B, Nour S. A combined pathway of organogenesis and somatic embryogenesis for an efficient large-scale propagation in date palm (Phoenix dactylifera L.) cv. Mejhoul. 3 Biotech. 2018 Apr;8(4):215. doi: 10.1007/s13205-018-1235-x. Epub 2018 Apr 9. PubMed PMID: 29651380; PubMed Central PMCID: PMC5891445.

14: Bocchini M, D'Amato R, Ciancaleoni S, Fontanella MC, Palmerini CA, Beone GM, Onofri A, Negri V, Marconi G, Albertini E, Businelli D. Soil Selenium (Se) Biofortification Changes the Physiological, Biochemical and Epigenetic Responses to Water Stress in Zea mays L. by Inducing a Higher Drought Tolerance. Front Plant Sci. 2018 Mar 27;9:389. doi: 10.3389/fpls.2018.00389. eCollection 2018. PubMed PMID: 29636765; PubMed Central PMCID: PMC5880925.

15: Gheribi R, Puchot L, Verge P, Jaoued-Grayaa N, Mezni M, Habibi Y, Khwaldia K. Development of plasticized edible films from Opuntia ficus-indica mucilage: A comparative study of various polyol plasticizers. Carbohydr Polym. 2018 Jun 15;190:204-211. doi: 10.1016/j.carbpol.2018.02.085. Epub 2018 Feb 27. PubMed PMID: 29628239.

16: Azadi S, Mahboubi A, Naghdi N, Solaimanian R, Mortazavi SA. Evaluation of Sorbitol-Methanol Co-Feeding Strategy on Production of Recombinant Human Growth Hormone in Pichia Pastoris. Iran J Pharm Res. 2017 Fall;16(4):1555-1564. PubMed PMID: 29552064; PubMed Central PMCID: PMC5843317.

17: Gauer JS, Tumova S, Lippiat JD, Kerimi A, Williamson G. Differential patterns of inhibition of the sugar transporters GLUT2, GLUT5 and GLUT7 by flavonoids. Biochem Pharmacol. 2018 Jun;152:11-20. doi: 10.1016/j.bcp.2018.03.011. Epub 2018 Mar 14. PubMed PMID: 29548810.

18: Malkawi AK, Alzoubi KH, Jacob M, Matic G, Ali A, Al Faraj A, Almuhanna F, Dasouki M, Abdel Rahman AM. Metabolomics Based Profiling of Dexamethasone Side Effects in Rats. Front Pharmacol. 2018 Feb 16;9:46. doi: 10.3389/fphar.2018.00046. eCollection 2018. PubMed PMID: 29503615; PubMed Central PMCID: PMC5820529.

19: Yakushi T, Terada Y, Ozaki S, Kataoka N, Akakabe Y, Adachi O, Matsutani M, Matsushita K. Aldopentoses as new substrates for the membrane-bound, pyrroloquinoline quinone-dependent glycerol (polyol) dehydrogenase of Gluconobacter sp. Appl Microbiol Biotechnol. 2018 Apr;102(7):3159-3171. doi: 10.1007/s00253-018-8848-1. Epub 2018 Feb 21. PubMed PMID: 29468297.

20: Jiao L, Zhou Q, Su Z, Xu L, Yan Y. High-level extracellular production of Rhizopus oryzae lipase in Pichia pastoris via a strategy combining optimization of gene-copy number with co-expression of ERAD-related proteins. Protein Expr Purif. 2018 Jul;147:1-12. doi: 10.1016/j.pep.2018.02.005. Epub 2018 Feb 13. PubMed PMID: 29452270.

Explore Compound Types